REACTION_SMILES
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[CH3:17][Mg:18][Cl:19].[F:1][c:2]1[c:3]([F:16])[c:4]([F:15])[c:5]([C:12](=[O:13])[OH:14])[c:6]([F:11])[c:7]1[C:8](=[O:9])[OH:10].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[F:1][c:2]1[c:3]([F:16])[c:4]([F:15])[c:5]([C:12](=[O:13])[OH:14])[c:6]([F:11])[c:7]1[C:8](=[O:9])[OH:10].[Mg:18][Cl:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c(F)c(F)c(F)c(C(=O)O)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=C(O)c1c(F)c(F)c(F)c(C(=O)O)c1F
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Name
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Type
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product
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Smiles
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[Mg]Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |